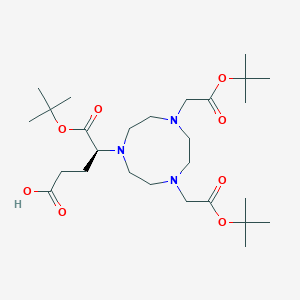
2-(3-Fluoro-5-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-5-methylphenoxy)acetic acid is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to an acetic acid moiety via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoro-5-methylphenol as the starting material.
Reaction Steps: The phenol undergoes a reaction with chloroacetic acid in the presence of a base (such as sodium hydroxide) to form the desired product.
Purification: The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, often using continuous flow reactors to enhance efficiency and yield.
Catalysts: Catalysts may be employed to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride for chlorination or sodium cyanide for cyanation.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and nitriles.
Scientific Research Applications
2-(3-Fluoro-5-methylphenoxy)acetic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways: Involvement in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
2-Fluoro-5-methylphenol: Similar structure but lacks the acetic acid moiety.
2-Chloro-5-methylphenol: Similar but with a chlorine atom instead of fluorine.
Uniqueness: 2-(3-Fluoro-5-methylphenoxy)acetic acid is unique due to its specific combination of fluorine and methyl groups, which influence its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-2-7(10)4-8(3-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVZCDXKQZQQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride](/img/structure/B8068182.png)
![tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B8068195.png)

![1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride](/img/structure/B8068214.png)

![2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B8068220.png)


![2-(Prop-2-yn-1-yl)bicyclo[2.2.1]heptane](/img/structure/B8068262.png)


